molecular formula C20H17N3O3 B11564679 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11564679
M. Wt: 347.4 g/mol
InChI Key: MCWZGKZKLXYNCG-FYJGNVAPSA-N
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Description

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazinyl linkage, and a naphthalen-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthalene-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the hydrazone and naphthalen-2-yl groups, which facilitate binding to active sites and modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
  • 2-[(2E)-2-(3-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
  • 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(phenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide lies in its specific structural features, such as the methoxybenzylidene and naphthalen-2-yl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C20H17N3O3/c1-26-18-8-4-5-14(11-18)13-21-23-20(25)19(24)22-17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

MCWZGKZKLXYNCG-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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